Isocytosine

Beschreibung

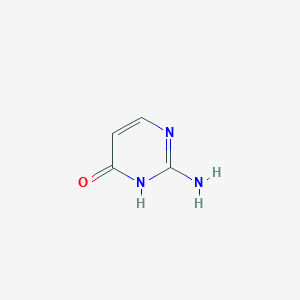

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZBXHVTFVIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148350 | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155831-92-8, 108-53-2 | |

| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isocytosine: A Comprehensive Physicochemical Profile for Advanced Research and Development

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocytosine, a structural isomer of the canonical nucleobase cytosine, presents a unique profile for applications in synthetic biology, medicinal chemistry, and materials science.[1][2][3][4] As a non-natural nucleobase, its distinct hydrogen bonding capabilities, particularly its Watson-Crick-like pairing with isoguanine, enable the expansion of the genetic alphabet and the development of novel therapeutic agents.[1][4] This document provides a detailed overview of the core physicochemical properties of isocytosine, outlines standard experimental protocols for their determination, and visualizes key molecular interactions and workflows to support advanced research and drug development endeavors.

Core Physicochemical Properties

Isocytosine (2-aminouracil) is a pyrimidine derivative distinguished from cytosine by the swapped positions of its exocyclic amine and carbonyl groups.[1][3] This structural alteration profoundly influences its chemical and physical characteristics.

General and Structural Properties

The fundamental identifiers and structural details of isocytosine are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-1H-pyrimidin-6-one | [5] |

| Synonyms | 2-Aminouracil, 2-Amino-4-hydroxypyrimidine | [5][6][7] |

| CAS Number | 108-53-2 | [1][5][6][8] |

| Molecular Formula | C₄H₅N₃O | [1][5][9] |

| Molecular Weight | 111.10 g/mol | [1][5][9] |

| Appearance | White to off-white crystalline powder/solid | [6] |

| Canonical SMILES | C1=CN=C(NC1=O)N | [5][10] |

| InChI Key | XQCZBXHVTFVIFE-UHFFFAOYSA-N | [5][6] |

Thermodynamic and Spectroscopic Properties

Quantitative data regarding the thermodynamic and spectroscopic behavior of isocytosine are crucial for its application and handling.

| Property | Value | Reference(s) |

| Melting Point | 275 °C (decomposes) | [1][6][11] |

| Boiling Point | 360-365 °C (Predicted) | [8] |

| pKa | 9.59 ± 0.40 (Predicted) | [6][8] |

| UV Absorption (λmax) | 215 nm, 257 nm (in 0.1 N HCl)225 nm, 273 nm (in 0.1 N NaOH) | [1] |

| LogP (Octanol/Water) | -0.6479 | [10] |

Solubility Profile

Isocytosine exhibits varied solubility depending on the solvent system, which is a critical consideration for experimental design and formulation.

| Solvent System | Solubility | Reference(s) |

| Water (25 °C) | ~0.2 g/L (Sparingly soluble) | [8] |

| Acetic Acid | 50 mg/mL (with heat) | [1] |

| DMSO | 11 - 31.82 mg/mL (may require heat/sonication) | [7][9] |

| Hot Water, DMF | Soluble | [6][8] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | [9] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | [9] |

Key Molecular Interactions

The primary utility of isocytosine in synthetic biology stems from its ability to form a stable base pair with isoguanine, featuring three intermolecular hydrogen bonds, analogous to the canonical guanine-cytosine pair.

Experimental Protocols

Detailed and reproducible methodologies are essential for verifying the physicochemical properties of isocytosine. The following sections describe standard operating procedures for key analytical experiments.

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of isocytosine in a given aqueous buffer. The shake-flask method is considered the gold standard for its reliability.[12]

Principle: Excess solid isocytosine is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value, representing the equilibrium solubility.

Materials:

-

Isocytosine, crystalline powder (≥99% purity)

-

Selected aqueous buffer (e.g., pH 7.4 phosphate-buffered saline)

-

HPLC-grade acetonitrile and water

-

Calibrated analytical balance, pH meter

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, low-binding)

-

Autosampler vials and a validated HPLC-UV system

Procedure:

-

Add an excess amount of solid isocytosine (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the selected buffer. Ensure the amount added is sufficient to leave undissolved solid at equilibrium.

-

Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25 °C (or the desired temperature).

-

Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 48-72 hours to ensure equilibrium is reached.

-

After incubation, allow the vials to stand for 1-2 hours to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial. Discard the first few drops to saturate any binding sites on the filter.

-

Dilute the filtrate with the mobile phase as necessary to fall within the linear range of the HPLC calibration curve.

-

Analyze the sample by a validated HPLC-UV method, quantifying the concentration against a standard curve of isocytosine.

-

The resulting concentration is reported as the equilibrium solubility in mg/mL or mM.

Workflow for pH-Dependent UV-Vis Spectroscopy

This workflow is used to determine the maximum absorption wavelengths (λmax) of isocytosine under different pH conditions, which provides insight into its ionic species.

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of isocytosine (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12 using appropriate buffer systems like citrate, phosphate, and borate).

-

Sample Preparation: Create a working solution for each pH point by diluting a small aliquot of the stock solution into each buffer to a final concentration suitable for UV analysis (e.g., 10 µg/mL).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the corresponding buffer of each sample as the blank reference.

-

Spectral Acquisition: Scan each sample across a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Record the wavelength of maximum absorbance (λmax) from the spectrum at each pH. A plot of λmax versus pH can be used to observe spectral shifts indicative of protonation/deprotonation events and can be used to estimate pKa values.

Biological and Chemical Context

Isocytosine is not a component of natural nucleic acids but serves as a valuable tool in chemical and biological research.[2]

-

Expanded Genetic Systems: Its most prominent role is as a component of "hachimoji" DNA and RNA, an eight-letter genetic system that expands the information-carrying capacity of nucleic acids.[9]

-

Antiviral Research: The isocytosine scaffold has been incorporated into the synthesis of acyclic nucleoside analogues to investigate their antiviral properties.[1]

-

Physicochemical Studies: It is frequently used as a model compound in studies of metal complex binding, tautomerism, proton transfer effects, and hydrogen bonding in nucleobases.[6][7] The crystal structure of isocytosine reveals two distinct tautomeric forms in the solid state, co-crystallized in a 1:1 ratio and linked by hydrogen bonds.[13] This tautomerism is a key area of physical organic chemistry research.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. acs.org [acs.org]

- 3. Isocytosine | 107646-85-5 | Benchchem [benchchem.com]

- 4. alchetron.com [alchetron.com]

- 5. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isocytosine | 108-53-2 [chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. guidechem.com [guidechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chemscene.com [chemscene.com]

- 11. Isocytosine [myskinrecipes.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.iucr.org [journals.iucr.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Tautomeric Forms of Isocytosine

Introduction

Isocytosine (2-aminouracil) is a non-canonical pyrimidine base and an isomer of cytosine. Unlike the canonical nucleobases found in DNA and RNA, isocytosine exhibits a unique and complex tautomeric behavior, existing as a mixture of several stable forms in both solid and solution states. This property contrasts sharply with canonical bases like guanine, which strongly favor a single tautomeric form. The ability of isocytosine's tautomers to present different hydrogen bonding patterns makes it a molecule of significant interest in the fields of chemical biology, drug development, and supramolecular chemistry. Understanding its structural dynamics is crucial for designing novel therapeutic agents, developing artificial genetic systems, and engineering molecular recognition motifs. This guide provides a detailed technical overview of isocytosine's structure, its principal tautomeric forms, their relative stability, and the experimental and computational methodologies used in their study.

The Tautomeric Forms of Isocytosine

Isocytosine can exist in several tautomeric forms arising from proton migration between ring nitrogens, the exocyclic amino group, and the exocyclic oxygen. This phenomenon is broadly classified into keto-enol and amino-imino tautomerism. The four most stable and relevant tautomers are depicted below. Their notation indicates the atoms (N1, N2, N3, C4-O) to which the labile protons are attached.

-

2-amino-3H-pyrimidin-4-one (2,3-I) : The most stable keto-amino tautomer.

-

2-amino-1H-pyrimidin-4-one (1,2-I) : A slightly less stable keto-amino tautomer.

-

2-amino-pyrimidin-4-ol (2,4-I) : The enol-amino tautomer.

-

2-imino-2,3-dihydro-1H-pyrimidin-4-one (1,3-I) : The least stable imino-keto tautomer.

The equilibrium between these forms is fundamental to isocytosine's chemical behavior.

Quantitative Analysis of Tautomer Stability

The relative stability of isocytosine tautomers has been extensively studied using computational methods. Density Functional Theory (DFT) calculations provide precise estimations of the energy differences between these forms. The 2,3-I tautomer is consistently identified as the most stable form, but the 1,2-I tautomer has a relatively low energy difference, explaining its significant population at equilibrium.[1] In contrast, the enol (2,4-I) and imino (1,3-I) forms are considerably less stable.[1]

Data Presentation

The following table summarizes the relative energies of the four principal tautomers of isocytosine, calculated at the B3LYP/6-311++G(2df,2pd) level of theory. The energy of the most stable tautomer (2,3-I) is set to 0.00 kJ/mol as the reference.

| Tautomer Name | Structure | Relative Energy (kJ/mol)[1] |

| 2,3-I | 2-amino-3H-pyrimidin-4-one | 0.00 |

| 1,2-I | 2-amino-1H-pyrimidin-4-one | 10.9 |

| 2,4-I | 2-amino-pyrimidin-4-ol | 20.0 |

| 1,3-I | 2-imino-2,3-dihydro-1H-pyrimidin-4-one | 27.7 |

Molecular Interactions and Dimerization

A defining feature of isocytosine is the ability of its two most stable tautomers to form a highly stable dimer. The 2,3-I tautomer presents a Donor-Donor-Acceptor (DDA) hydrogen bonding pattern, while the 1,2-I tautomer has a complementary Acceptor-Acceptor-Donor (AAD) pattern.[1] This complementarity allows them to form a self-dimer interconnected by three hydrogen bonds, analogous to the Watson-Crick pairing between guanine and cytosine. This dimerization is observed in both the solid state and in solution.[1]

Experimental and Computational Protocols

The study of isocytosine tautomerism relies on a combination of advanced spectroscopic and computational techniques.

Experimental Protocols

5.1.1 Variable-Temperature (VT) Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the primary technique for observing the tautomeric equilibrium and dimerization in solution.

-

Objective: To resolve signals from individual tautomers and confirm the formation of the hydrogen-bonded dimer, which is favored at low temperatures.

-

Sample Preparation: Isocytosine is dissolved in a deuterated solvent with a low freezing point, such as deuterated dimethylformamide (DMF-d7).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a variable-temperature probe.

-

Methodology:

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Typically, only signals for the dominant 2,3-I monomer are clearly observed.

-

Gradually decrease the probe temperature in steps (e.g., 10-20 K increments). Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquisition.

-

Acquire spectra at various temperatures down to the solvent's practical limit (e.g., 175 K).

-

Analysis: As the temperature decreases, signals corresponding to the 1,2-I tautomer and the dimer will appear and sharpen. The formation of the dimer is confirmed by the appearance of highly deshielded proton signals (e.g., around 14.7 ppm for the H3 proton) involved in strong intermolecular hydrogen bonds. 2D NMR experiments like NOESY can further confirm the spatial proximity of protons in the dimer.

-

5.1.2 Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to monitor changes in the tautomeric population, particularly when induced by photochemical processes.

-

Objective: To induce and observe the tautomerization from the keto-amino form to the enol-amino (hydroxy) form upon UV irradiation.

-

Sample Preparation: A dilute solution of isocytosine (e.g., 1.3 x 10⁻⁴ mol/L) is prepared in a UV-transparent solvent like acetonitrile or water. The solution is placed in a quartz cuvette and deaerated with nitrogen to prevent oxidative side reactions.

-

Instrumentation: A double-beam UV-Vis spectrophotometer and a photochemical reactor with a specific wavelength lamp (e.g., a low-pressure mercury lamp emitting at 254 nm, UVC).

-

Methodology:

-

Record the initial UV-Vis absorption spectrum of the isocytosine solution.

-

Place the solution in the photochemical reactor and irradiate with UV light.

-

At fixed time intervals (e.g., every 10 minutes), withdraw an aliquot and record its UV-Vis spectrum.

-

Analysis: The tautomerization from the keto to the enol form results in characteristic changes in the absorption spectrum. By monitoring the absorbance at specific wavelengths over time, the kinetics of the phototautomerism can be determined.

-

Computational Protocols

5.2.1 Density Functional Theory (DFT) Calculations

DFT is the workhorse computational method for predicting the geometries and relative stabilities of tautomers.

-

Objective: To calculate the optimized molecular structures and relative electronic energies of the isocytosine tautomers.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Structure Building: Construct the 3D structures of all relevant isocytosine tautomers (2,3-I, 1,2-I, 2,4-I, 1,3-I, etc.).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer to find its lowest energy conformation. A common and reliable level of theory is B3LYP with a large basis set like 6-311++G(d,p) or higher.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

-

Energy Calculation: The final electronic energy of each tautomer is corrected with its corresponding ZPVE. The relative energy of each tautomer is then calculated by subtracting the energy of the most stable tautomer (the global minimum). The workflow is visualized below.

-

Conclusion

Isocytosine presents a fascinating case of tautomerism, with a rich equilibrium of multiple stable forms that is uncommon among nucleobases. The co-existence of the 2,3-I and 1,2-I keto-amino tautomers, their complementary hydrogen bonding patterns, and their subsequent self-assembly into a stable dimer are key features that define its chemical identity. The quantitative data from DFT calculations, combined with direct observational evidence from NMR and UV-Vis spectroscopy, provides a comprehensive picture of its behavior. For researchers in drug design and molecular biology, these unique structural properties offer a versatile scaffold for creating specific molecular recognition systems and novel therapeutic agents that can interact with biological targets in unconventional ways.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Role and Natural Occurrence of Isocytosine

Abstract

Isocytosine, a structural isomer of cytosine, is a pyrimidine nucleobase that has garnered significant interest in various fields of biological and medicinal chemistry. Unlike its canonical counterpart, isocytosine is not a component of natural genetic material. Its unique hydrogen bonding capabilities and structural properties have positioned it as a valuable tool in synthetic biology for the expansion of the genetic alphabet. Furthermore, isocytosine and its derivatives have emerged as promising scaffolds for the development of novel therapeutic agents, particularly in the areas of cancer therapy and the treatment of hyperuricemia. This technical guide provides a comprehensive overview of the biological roles, therapeutic applications, and relevant experimental methodologies associated with isocytosine.

Introduction

Isocytosine, also known as 2-aminouracil, is a non-natural nucleobase that differs from cytosine in the positions of its exocyclic amine and carbonyl groups.[1] This seemingly subtle structural alteration has profound implications for its base-pairing properties and biological activity. While not found in natural DNA or RNA, isocytosine has been a subject of extensive research, particularly in the realm of synthetic genetics and drug discovery.[2][3]

One of the primary areas of investigation for isocytosine is its use in creating unnatural base pairs (UBPs) to expand the genetic alphabet beyond the canonical A-T and G-C pairs.[2] Isocytosine forms a stable base pair with isoguanine through three hydrogen bonds, a pairing that can be recognized by various DNA and RNA polymerases.[1][4] This has opened up possibilities for the site-specific incorporation of modified or unnatural amino acids into proteins and the development of novel nucleic acid-based diagnostics and therapeutics.

In the therapeutic arena, isocytosine derivatives have shown significant potential. They have been identified as a novel scaffold for the inhibition of xanthine oxidase, an enzyme implicated in gout and other conditions associated with hyperuricemia.[5][6] Moreover, the isocytosine deaminase (ICD)/5-fluoroisocytosine (5-FIC) system is being explored as a targeted cancer therapy, offering a novel enzyme/prodrug approach for suicide gene therapy.[4][7][8]

This guide will delve into the fundamental properties of isocytosine, its applications in synthetic biology, its therapeutic potential, and detailed experimental protocols relevant to its study.

Physicochemical Properties and Tautomerism

Isocytosine can exist in several tautomeric forms, primarily the keto (2-amino-4-oxo) and enol (2-amino-4-hydroxy) forms. The equilibrium between these tautomers is a critical factor that influences its base-pairing fidelity and overall stability. The keto tautomer is the predominant form and is responsible for the Watson-Crick-like base pairing with isoguanine. However, the potential for tautomeric shifts can lead to mispairing with other bases, a challenge that has been addressed through chemical modifications of isocytosine and isoguanine.[4]

Role in Expanding the Genetic Alphabet

The concept of an expanded genetic alphabet relies on the creation of a third, unnatural base pair that can be replicated and transcribed alongside the natural base pairs. The isocytosine-isoguanine (isoC-isoG) pair was one of the first and most extensively studied UBPs.[2][7]

Enzymatic Recognition and Incorporation

Several DNA and RNA polymerases have been shown to recognize and incorporate isocytosine and isoguanine nucleotides into nucleic acid strands. Enzymes such as T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of E. coli DNA polymerase I can utilize isoC and isoG triphosphates as substrates.[4] However, the efficiency and fidelity of incorporation can vary depending on the polymerase and the specific sequence context.[4]

The workflow for in vitro selection or replication using an unnatural base pair like isoC-isoG typically involves the following steps:

Therapeutic Applications of Isocytosine Derivatives

The unique chemical structure of isocytosine has been exploited for the design of therapeutic agents.

Xanthine Oxidase Inhibition

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout. Xanthine oxidase is a key enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Isocytosine derivatives have been identified as potent inhibitors of xanthine oxidase.[5][6] These compounds act by binding to the active site of the enzyme, thereby preventing the production of uric acid.[5] Structure-activity relationship (SAR) studies have led to the development of isocytosine-based inhibitors with significantly improved potency.[6]

Suicide Gene Therapy for Cancer

The isocytosine deaminase (ICD)/5-fluoroisocytosine (5-FIC) system is a promising enzyme/prodrug strategy for cancer therapy.[4][7][8] This approach involves the delivery of a gene encoding a non-mammalian isocytosine deaminase, such as Vcz, to tumor cells.[4][7] The subsequent administration of the non-toxic prodrug, 5-fluoroisocytosine, leads to its conversion into the highly cytotoxic drug 5-fluorouracil (5-FU) specifically within the tumor cells, thereby minimizing systemic toxicity.[4][7][8]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of isocytosine and its derivatives.

Table 1: Kinetic Parameters of Isocytosine Deaminases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Vcz | Isocytosine | 1860 ± 45 | 1.64 ± 0.06 | 8.8 ± 0.3 x 102 | [9] |

| URA3 | Isocytosine | 1085 ± 120 | 2.00 ± 0.15 | 1.8 ± 0.1 x 103 | [9] |

Table 2: Inhibitory Activity of Isocytosine Derivatives and Related Compounds

| Compound Class | Compound | Target Enzyme | IC50 (µM) | Reference |

| Isocytosine Derivatives | (Lead Compound) | Xanthine Oxidase | >100 | [6] |

| Isocytosine Derivatives | (Optimized Compound) | Xanthine Oxidase | 0.21 | [6] |

| Fluoropyrimidine | 5-Fluorocytosine | C. albicans | 0.93 | [10] |

| Fluoropyrimidine | 5-Fluorocytosine | Melanoma Cells (CD+) | 572 µg/mL | [11] |

| Fluoropyrimidine | 5-Fluorocytosine | Melanoma Cells (CD-) | 3870 µg/mL | [11] |

Experimental Protocols

This section provides an overview of key experimental protocols for the study of isocytosine.

Chemical Synthesis of Isocytosine

A common method for the synthesis of isocytosine involves the condensation of guanidine with a β-keto ester, such as ethyl acetoacetate, followed by cyclization. While various synthetic routes exist, this approach is relatively straightforward for laboratory-scale synthesis.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay is widely used to screen for and characterize xanthine oxidase inhibitors.

-

Principle: The assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance at approximately 290-295 nm.

-

Materials:

-

Xanthine oxidase

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

Test compounds (isocytosine derivatives)

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of the test compounds and allopurinol in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the phosphate buffer, xanthine oxidase solution, and the test compound or control.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period.

-

Initiate the reaction by adding the xanthine solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 295 nm over time.

-

Calculate the rate of uric acid formation for each condition.

-

Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.[2][12][13]

-

Isocytosine Deaminase Activity Assay

This assay is used to determine the kinetic parameters of isocytosine deaminases like Vcz.

-

Principle: The conversion of isocytosine to uracil by the deaminase is monitored. This can be done using various methods, including thin-layer chromatography (TLC) or by coupling the reaction to a subsequent enzymatic assay.

-

Materials:

-

Purified isocytosine deaminase (e.g., Vcz)

-

Isocytosine or 5-fluoroisocytosine (substrate)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

TLC plates

-

Developing solvent

-

UV lamp for visualization

-

-

Procedure (TLC-based):

-

Set up reaction mixtures containing the buffer, enzyme, and varying concentrations of the substrate.

-

Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

-

Spot the reaction mixtures onto a TLC plate alongside standards for the substrate and product.

-

Develop the TLC plate in an appropriate solvent system to separate the substrate and product.

-

Visualize the spots under a UV lamp and quantify the amount of product formed.

-

Use the data to determine the initial reaction velocities and calculate Km and kcat.[7]

-

Natural Occurrence and Prebiotic Synthesis

Current scientific literature categorizes isocytosine as a non-natural or artificial nucleobase.[5] There is no substantial evidence to suggest its presence in the nucleic acids or metabolic pathways of known organisms.

However, the possibility of isocytosine's existence in a prebiotic world has been a topic of speculation.[14] The challenges associated with the prebiotic synthesis of cytosine have led some researchers to propose that alternative bases, including isocytosine, might have played a role in the earliest forms of genetic material.[1] Plausible prebiotic syntheses for pyrimidines often involve precursors like cyanoacetaldehyde and urea or guanidine.[1] While these reactions can produce pyrimidines, the yields and specificity for isocytosine under plausible prebiotic conditions remain an area of active investigation.

Conclusion

Isocytosine, though not a component of the natural genetic code, has proven to be a molecule of significant scientific interest. Its role in the development of unnatural base pairs is pushing the boundaries of synthetic biology, offering the potential to create novel proteins and nucleic acid-based tools. In parallel, the isocytosine scaffold is providing a fertile ground for the discovery of new therapeutic agents with applications in cancer treatment and metabolic disorders. The continued exploration of isocytosine's properties and applications promises to yield further innovations in both fundamental biological research and drug development. Researchers, scientists, and drug development professionals are encouraged to consider the unique potential of this non-canonical nucleobase in their respective fields.

References

- 1. ovid.com [ovid.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Isocytosine deaminase Vcz as a novel tool for the prodrug cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of novel isocytosine derivatives as xanthine oxidase inhibitors from a set of virtual screening hits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isocytosine-based inhibitors of xanthine oxidase: design, synthesis, SAR, PK and in vivo efficacy in rat model of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural characterization of an isocytosine-specific deaminase VCZ reveals its application potential in the anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isocytosine deaminase Vcz as a novel tool for the prodrug cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Bacterial Deaminases That Convert 5-Fluoroisocytosine Into 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Cytotoxic effects of 5-fluorocytosine on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Isocytosine vs. Cytosine: A Comprehensive Structural and Functional Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine, a structural isomer of the canonical nucleobase cytosine, presents a fascinating case study in the subtle molecular alterations that can profoundly impact biological recognition and function. While both are pyrimidine derivatives, the simple transposition of an exocyclic amine and a carbonyl group fundamentally alters their hydrogen bonding patterns, tautomeric equilibria, and, consequently, their roles in synthetic biology and diagnostics. This technical guide provides a detailed comparative analysis of the structural and functional differences between isocytosine and cytosine, offering insights into their applications in expanded genetic alphabets and aptamer selection.

Core Structural Differences

Cytosine (4-amino-2(1H)-pyrimidinone) and isocytosine (2-amino-4(1H)-pyrimidinone) are isomers, differing in the positions of the exocyclic amine and carbonyl groups on the pyrimidine ring.[1][2] This seemingly minor change has significant consequences for their chemical properties and biological interactions.

Molecular Geometry

The precise bond lengths and angles of these molecules have been determined through X-ray crystallography. Below is a comparative summary of these structural parameters.

| Feature | Bond/Angle | Cytosine | Isocytosine (Tautomer A) | Isocytosine (Tautomer B) |

| Bond Lengths (Å) | N1-C2 | 1.37 | 1.35 | 1.38 |

| C2-N3 | 1.36 | 1.31 | 1.31 | |

| N3-C4 | 1.34 | 1.36 | 1.37 | |

| C4-C5 | 1.42 | 1.42 | 1.41 | |

| C5-C6 | 1.35 | 1.35 | 1.36 | |

| C6-N1 | 1.37 | 1.36 | 1.36 | |

| C2=O2 | 1.24 | - | - | |

| C4-NH2 | 1.34 | - | - | |

| C2-NH2 | - | 1.35 | 1.34 | |

| C4=O4 | - | 1.25 | 1.24 | |

| Bond Angles (°) | C6-N1-C2 | 120.3 | 121.7 | 121.1 |

| N1-C2-N3 | 118.8 | 119.2 | 119.5 | |

| C2-N3-C4 | 120.3 | 119.9 | 119.7 | |

| N3-C4-C5 | 121.8 | 120.9 | 121.3 | |

| C4-C5-C6 | 117.5 | 118.0 | 117.9 | |

| C5-C6-N1 | 121.2 | 120.3 | 120.5 |

Note: Data for cytosine and isocytosine are compiled from different crystallographic studies and are presented for comparative purposes.[3] Isocytosine crystallizes with two distinct tautomers in the unit cell.

Tautomerism

A key distinction between cytosine and isocytosine lies in their tautomeric forms. In aqueous solution, cytosine predominantly exists in its amino-oxo form.[4] In contrast, isocytosine exists as an equilibrium of at least two keto tautomers, which influences its base-pairing capabilities.

Comparative Base Pairing and Thermodynamics

The structural isomerism directly impacts the hydrogen bonding patterns and the stability of the resulting base pairs.

Hydrogen Bonding

-

Cytosine forms three hydrogen bonds with guanine in the canonical Watson-Crick base pair.[5]

-

Isocytosine can form a stable base pair with isoguanine, also featuring three hydrogen bonds, which is a cornerstone of many expanded genetic alphabet systems.[6]

Thermodynamic Stability

The thermodynamic stability of a DNA duplex is a critical parameter in molecular biology applications. The isocytosine:isoguanine (isoC:isoG) pair has been shown to be of comparable stability to the natural guanine:cytosine (G:C) pair.

| Base Pair | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |

| Guanine-Cytosine | -10.0 | -29.5 | -0.7 |

| Isoguanine-Isocytosine | Comparable to G:C | Comparable to G:C | Comparable to G:C |

Note: The values for the G:C pair are representative and can vary depending on the sequence context.[7] The stability of the isoG:isoC pair is reported to be similar to the G:C pair.[6]

Experimental Protocols

Differentiating and characterizing isocytosine and cytosine, as well as their incorporation into nucleic acids, requires specific experimental techniques.

NMR Spectroscopy for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the tautomeric equilibrium of nucleobases in solution.

Objective: To determine the predominant tautomeric forms of isocytosine in solution and compare them to cytosine.

Methodology:

-

Sample Preparation: Dissolve high-purity isocytosine and cytosine in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 5-10 mM.

-

¹H NMR Spectroscopy:

-

Acquire one-dimensional ¹H NMR spectra at a controlled temperature (e.g., 298 K).

-

Observe the chemical shifts and coupling constants of the exocyclic amino protons and the ring protons. The presence of multiple sets of signals for isocytosine can indicate the presence of multiple tautomers in equilibrium.

-

-

¹⁵N NMR Spectroscopy:

-

For more detailed analysis, use ¹⁵N-labeled samples.

-

Acquire ¹H-¹⁵N HSQC or HMBC spectra to correlate proton and nitrogen signals. The chemical shifts of the ring nitrogens are particularly sensitive to the tautomeric state.

-

-

Data Analysis:

-

Integrate the signals corresponding to the different tautomeric forms to determine their relative populations.

-

Compare the spectra of isocytosine and cytosine to highlight the differences in their tautomeric behavior.

-

X-ray Crystallography for Structural Determination

X-ray crystallography provides definitive, high-resolution structural information, including bond lengths and angles.

Objective: To determine the solid-state structure of isocytosine or a nucleic acid duplex containing an isoC:isoG base pair.

Methodology:

-

Crystallization:

-

For the free base, dissolve isocytosine in a suitable solvent (e.g., acetic acid with heating) and allow for slow evaporation or cooling to form single crystals.[8]

-

For a nucleic acid duplex, synthesize and purify the oligonucleotide, then screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.

-

Expose the crystal to a monochromatic X-ray beam and collect diffraction data on an area detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain reflection intensities.

-

Solve the phase problem using methods such as molecular replacement (for nucleic acids) or direct methods (for small molecules).

-

Build an atomic model into the resulting electron density map and refine the model against the experimental data.

-

-

Analysis:

-

Extract precise bond lengths, bond angles, and torsion angles from the refined model.

-

Analyze the hydrogen bonding patterns and stacking interactions within the crystal lattice.

-

Applications in Synthetic Biology and Diagnostics

The unique properties of isocytosine have been leveraged in several biotechnological applications, primarily centered around the expansion of the genetic alphabet.

Genetic Alphabet Expansion

The creation of an unnatural base pair, such as isoC:isoG, expands the genetic alphabet beyond the natural A, T, C, and G. This has profound implications for encoding novel amino acids and creating synthetic organisms with new functionalities.

SELEX (Systematic Evolution of Ligands by Exponential Enrichment)

SELEX is a technique used to identify aptamers—short, single-stranded nucleic acids that bind to a specific target. The inclusion of modified bases like isocytosine can enhance the chemical diversity of the aptamer library, potentially leading to aptamers with improved binding affinity and specificity.

Conclusion

The structural isomerism between isocytosine and cytosine provides a compelling example of how subtle changes in molecular architecture can lead to significant functional divergence. The altered hydrogen bonding capacity and tautomeric properties of isocytosine have precluded it from being a component of natural genetic systems but have made it a valuable tool in the hands of synthetic biologists and researchers in diagnostics. A thorough understanding of these differences, grounded in precise structural data and robust experimental methodologies, is crucial for harnessing the full potential of isocytosine in developing novel biotechnological applications.

References

- 1. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evidence for tautomerism in nucleic acid base pairs. 1H NMR study of 15N labeled tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Base pairing [bch.cuhk.edu.hk]

- 6. Collection - Theoretical and Experimental Study of Isoguanine and Isocytosine:â Base Pairing in an Expanded Genetic System - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 7. Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and purification of isocytosine for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Isocytosine

Introduction:

Isocytosine, also known as 2-aminouracil, is a pyrimidine base and an isomer of cytosine. Its unique structure and hydrogen bonding capabilities make it a molecule of significant interest in chemical biology, drug development, and prebiotic chemistry research. It serves as a crucial building block in the synthesis of non-natural nucleic acids and has been explored for its potential in antiviral compounds.[1][2] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of isocytosine for laboratory applications, tailored for researchers and professionals in the chemical and life sciences.

The synthesis of isocytosine can be achieved through several routes, most commonly involving the condensation of guanidine or its salts with a three-carbon electrophilic synthon. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis from Formylacetic Ester and Guanidine

A well-established and effective method involves the reaction of an alkali metal formylacetic ester with a guanidine salt in an alkaline medium.[3] This process is an improvement on earlier methods, offering better yields by reacting the components directly without pre-forming free guanidine.[3]

Reaction Scheme:

The overall reaction involves the condensation of guanidine with formylacetic ester, which is typically generated in situ from an ester of formic acid and an ester of acetic acid using an alkali metal alkoxide.

References

Spectroscopic properties of isocytosine (UV, NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytosine, also known as 2-amino-4-hydroxypyrimidine or 2-aminouracil, is a constitutional isomer of the canonical nucleobase cytosine. Its unique structure, with the amino and carbonyl groups in positions 2 and 4 of the pyrimidine ring, respectively, allows for alternative base pairing schemes, such as with isoguanine. This has made isocytosine and its derivatives valuable tools in synthetic biology, diagnostics, and the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and utilization in various research and development applications.

This technical guide provides an in-depth overview of the key spectroscopic characteristics of isocytosine, including its Ultraviolet-Visible (UV-Vis) absorption, Nuclear Magnetic Resonance (NMR) spectra, and Mass Spectrometry (MS) data. Detailed experimental protocols and a visualization of its important tautomeric equilibrium are also presented.

Tautomerism of Isocytosine

A critical aspect of isocytosine's chemistry is its existence in different tautomeric forms. In solution and in the solid state, isocytosine predominantly exists as a mixture of two keto tautomers: the 1,2-I and 2,3-I forms. This contrasts with the remarkable stability of the canonical tautomer of guanine. The equilibrium between these tautomers can be influenced by the solvent and temperature. At room temperature in solution, the rapid interconversion between these tautomers can lead to broadened signals in NMR spectra.

Caption: Tautomeric equilibrium of isocytosine.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of isocytosine is sensitive to the pH of the solution due to the protonation and deprotonation of the pyrimidine ring. A detailed study of the effect of pH on the UV absorption spectra of pyrimidines, including isocytosine, was reported by Stimson and Reuter in 1949. While the specific absorption maxima and molar extinction coefficients from this foundational work are not detailed here, the general behavior can be inferred from studies on the closely related cytosine. For cytosine, the absorption maximum shifts to longer wavelengths (red shift) in both acidic and basic solutions compared to neutral pH. A similar behavior is expected for isocytosine.

| Condition | λmax (nm) of Cytosine (for comparison) |

| Acidic (pH 1) | 276 |

| Neutral (pH 5.6) | 266 |

| Basic (pH 13.2) | 282 |

Note: The above data is for cytosine and serves as a reference for the expected pH-dependent shifts for isocytosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isocytosine and for studying its tautomeric equilibrium.

¹H NMR Spectroscopy

The ¹H NMR spectrum of isocytosine in dimethyl sulfoxide-d₆ (DMSO-d₆) shows distinct signals for the protons of the pyrimidine ring and the amino and imino groups. Due to the tautomeric equilibrium, signal broadening may be observed at room temperature.

| Assignment | Chemical Shift (δ, ppm) |

| NH | 11.0 |

| CH (ring) | 7.536 |

| NH₂ | 6.8 |

| CH (ring) | 5.535 |

Solvent: DMSO-d₆, 400 MHz

¹³C NMR Spectroscopy

| Assignment (Cytosine) | Chemical Shift (δ, ppm) |

| C4 | 170.110 |

| C2 | 162.107 |

| C6 | 145.846 |

| C5 | 97.818 |

Solvent: D₂O

Mass Spectrometry

Mass spectrometry of isocytosine provides information about its molecular weight and fragmentation pattern, which is crucial for its identification. The molecular weight of isocytosine is 111.10 g/mol .

| m/z | Relative Intensity (%) | Possible Fragment |

| 111.0 | 100.0 | [M]⁺ |

| 83.0 | 20.6 | [M - CO]⁺ |

| 70.0 | 33.7 | Varies |

| 69.0 | 10.1 | Varies |

| 43.0 | 38.7 | Varies |

| 42.0 | 15.7 | Varies |

| 40.0 | 11.8 | Varies |

Note: "Varies" indicates that the assignment of these smaller fragments can be complex and may arise from multiple fragmentation pathways.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. These should be adapted and optimized based on the specific instrumentation and experimental goals.

UV-Visible Spectroscopy

A general workflow for obtaining a UV-Vis spectrum of isocytosine is as follows:

Caption: UV-Vis Spectroscopy Workflow.

-

Sample Preparation:

-

Prepare a stock solution of isocytosine in a suitable buffer (e.g., phosphate buffer).

-

For pH-dependent studies, prepare a series of solutions with varying pH values (e.g., using HCl and NaOH).

-

Ensure the concentration is appropriate to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use quartz cuvettes for measurements in the UV range.

-

Record a baseline spectrum with the buffer solution in both the sample and reference cuvettes.

-

Measure the absorbance of the isocytosine solutions over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis:

-

Plot absorbance versus wavelength to obtain the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax) for each pH.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

NMR Spectroscopy

A general workflow for acquiring ¹H and ¹³C NMR spectra of isocytosine is as follows:

Caption: NMR Spectroscopy Workflow.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of isocytosine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Filter the solution into a 5 mm NMR tube to remove any insoluble impurities.

-

-

Instrumentation and Measurement:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample into the magnet and allow it to equilibrate to the probe temperature.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., Fourier transformation, phase correction, and baseline correction).

-

Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Assign the signals to the respective protons and carbons in the isocytosine molecule.

-

Mass Spectrometry

A general workflow for obtaining a mass spectrum of isocytosine is as follows:

Caption: Mass Spectrometry Workflow.

-

Sample Preparation:

-

Dissolve a small amount of isocytosine in a volatile solvent compatible with the chosen ionization method (e.g., a mixture of water and methanol for Electrospray Ionization - ESI).

-

The concentration should be in the low micromolar to nanomolar range.

-

-

Instrumentation and Measurement:

-

Use a mass spectrometer equipped with an appropriate ion source (e.g., ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).

-

Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC-MS).

-

Acquire the mass spectrum in positive or negative ion mode.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Correlate the observed m/z values of the fragment ions with the structure of isocytosine to understand the fragmentation pathways.

-

Isocytosine Derivatives: A Technical Guide to Their Synthesis and Potential Therapeutic Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytosine, a non-canonical pyrimidine base, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest due to their potential as therapeutic agents, with research highlighting their efficacy as anticancer, antiviral, and enzyme-inhibiting molecules. This technical guide provides a comprehensive overview of isocytosine derivatives, detailing their synthesis, summarizing their biological activities with quantitative data, outlining key experimental protocols, and illustrating relevant biological pathways and workflows. Isocytosine's structure, isomeric to the natural base cytosine, allows it to engage in unique molecular interactions, making it a valuable building block in the design of novel therapeutics.[1][2]

Synthesis of Isocytosine Derivatives

The synthesis of isocytosine and its derivatives can be achieved through various chemical strategies. One prominent and versatile method is the Biginelli-like reaction, which allows for the construction of the core isocytosine scaffold.[3][4][5] Additionally, modifications at different positions of the isocytosine ring, such as N-4 alkylation, have been explored to develop analogs with enhanced biological activity.[6][7]

General Synthetic Protocol: Biginelli-Like Reaction for Isocytosine Scaffolds

This protocol describes a one-pot synthesis of isocytosine derivatives.[3][4]

Materials:

-

Guanidine hydrochloride

-

Appropriate aldehyde

-

Methyl cyanoacetate

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Dissolve guanidine hydrochloride and the selected aldehyde in ethanol.

-

Add methyl cyanoacetate to the reaction mixture.

-

Slowly add a solution of sodium ethoxide in ethanol to the mixture while stirring.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Neutralize the mixture with an appropriate acid (e.g., acetic acid).

-

The resulting precipitate, the isocytosine derivative, is collected by filtration.

-

Wash the precipitate with cold ethanol and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Potential Therapeutic Functions and Quantitative Data

Isocytosine derivatives have shown promise in several therapeutic areas. The following sections summarize their key functions and present quantitative data on their biological activity.

Anticancer Activity

Isocytosine derivatives have demonstrated significant potential as anticancer agents.[8] Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[9][10][11]

. Table 1: Anticancer Activity of Selected Isocytosine Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Mechanism of Action | Reference |

| Fluorocyclopentenyl-cytosine | A549 (Lung) | Antigrowth | Potent (specific value not provided) | 2'-hydroxyl group essential for activity | |

| Isoxazolidine Derivative (IZ3) | MCF-7 (Breast) | MTT Assay | 32.49 µg/ml | Not specified | [12] |

| Isocorydine Derivative (8) | A549, SGC7901, HepG2 | Growth Inhibition | Not specified | Structure-activity relationship at C-8 | |

| β-nitrostyrene derivative (CYT-Rx20) | MCF-7, MDA-MB-231, ZR75-1 | Cytotoxicity | 0.81, 1.82, 1.12 µg/mL respectively | G2/M arrest, caspase activation, ROS formation | [8] |

Antiviral Activity

The structural similarity of isocytosine derivatives to natural nucleosides allows them to interfere with viral replication, making them attractive candidates for antiviral drug development.[13] They can act as inhibitors of viral polymerases, leading to chain termination of the growing viral DNA or RNA strand.[14]

Table 2: Antiviral Activity of Selected Isocytosine Derivatives

| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

| Tricyclic Nucleoside Analog (3) | HSV-1 | Not specified | Not specified | 12.2 | [14] |

| 5-azacytidine | RNA viruses | Not specified | Not specified | Not specified | [15] |

| 2'-deoxy-5-azacytidine | HIV | Not specified | Not specified | Not specified | [15] |

Enzyme Inhibition

Isocytosine derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for gout and hyperuricemia.[1][16] Isocytosine derivatives have been shown to effectively inhibit this enzyme.[1]

Table 3: Xanthine Oxidase Inhibitory Activity of Isocytosine Derivatives

| Compound | Substrate | Assay Type | IC50 (µM) | Reference |

| Isocytosine Scaffold | Xanthine | Spectrophotometric | Not specified | [1] |

| Pistacia chinensis Leaf Essential Oil | Hypoxanthine/Xanthine | Spectrophotometric | Not specified | [17] |

| Allopurinol (Reference) | Xanthine | Spectrophotometric | Varies | [16] |

DHPS is a crucial enzyme in the folate biosynthesis pathway of microorganisms, making it an excellent target for antimicrobial agents. Certain isocytosine derivatives have been investigated as DHPS inhibitors.[18]

Table 4: Dihydropteroate Synthase Inhibitory Activity of Isocytosine Derivatives

| Compound | Microorganism | Assay Type | IC50 (µM) | Reference |

| Azosulfamide (related sulfonamide) | Various | Spectrophotometric | Not specified | [18] |

| Compound 11 | BaDHPS, YpDHPS, SaDHPS | Spectrophotometric | 50, 31, 17 respectively | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of isocytosine derivatives.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.[20][21][22]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Isocytosine derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the isocytosine derivative in culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase.[16][17][23][24]

Materials:

-

Xanthine oxidase enzyme

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

Isocytosine derivative (test compound)

-

Allopurinol (positive control)

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

Prepare solutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations (or allopurinol/vehicle), and xanthine oxidase solution.

-

Pre-incubate the mixture at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the xanthine solution to each well.

-

Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC50 value.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[25]

Materials:

-

Host cell line permissive to the virus

-

Virus stock of known titer

-

Culture medium

-

Isocytosine derivative (test compound)

-

Overlay medium (e.g., containing carboxymethyl cellulose or agar)

-

Crystal violet staining solution

Procedure:

-

Seed host cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound in culture medium.

-

Infect the cell monolayers with a known amount of virus for 1-2 hours.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing different concentrations of the test compound.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).

-

Fix the cells and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by isocytosine derivatives is crucial for understanding their mechanism of action. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.

Apoptosis Induction Pathway by Anticancer Isocytosine Derivatives

Caption: Intrinsic apoptosis pathway induced by isocytosine derivatives.

Experimental Workflow for Screening Anticancer Isocytosine Derivatives

Caption: Workflow for anticancer drug discovery with isocytosine derivatives.

Xanthine Oxidase Inhibition Assay Workflow

Caption: Step-by-step workflow for the xanthine oxidase inhibition assay.

Conclusion

Isocytosine derivatives represent a promising class of compounds with diverse and potent biological activities. Their synthetic accessibility and the potential for structural modification provide a rich platform for the development of novel therapeutics targeting a range of diseases, from cancer to viral infections and metabolic disorders. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery through the exploration of this unique chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action of isocytosine derivatives will undoubtedly pave the way for the development of next-generation therapeutic agents.

References

- 1. Identification of novel isocytosine derivatives as xanthine oxidase inhibitors from a set of virtual screening hits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach [iris.unibas.it]

- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil | MDPI [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 21. dojindo.com [dojindo.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

Thermodynamic Stability of Isocytosine Tautomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine, a non-canonical pyrimidine base, presents a fascinating case of tautomerism with significant implications for nucleic acid structure, function, and mutagenesis. Understanding the thermodynamic stability of its various tautomeric forms is crucial for fields ranging from medicinal chemistry to molecular biology. This technical guide provides a comprehensive overview of the key isocytosine tautomers, their relative stabilities determined by both computational and experimental methods, and detailed protocols for their study.

Introduction to Isocytosine Tautomerism

Isocytosine, a structural isomer of cytosine, can exist in several tautomeric forms due to the migration of protons between its nitrogen and oxygen atoms. The relative populations of these tautomers are governed by their thermodynamic stability, which can be influenced by the surrounding environment (gas phase, solution, or solid state). The ability of isocytosine to form non-canonical base pairs, potentially leading to mutations, is directly linked to the stability of its less common tautomeric forms.

The most stable and biologically relevant tautomers of isocytosine are the amino-oxo forms, 1,2-I and 2,3-I, the amino-enol form, 2,4-I, and the imino-oxo form, 1,3-I. Theoretical calculations have consistently shown that the 2,3-I tautomer is the most stable form. However, the 1,2-I tautomer has a relatively low energy, and its stability is significantly enhanced through the formation of a hydrogen-bonded dimer with the 2,3-I tautomer, a phenomenon observed in both solution and the solid state.

Key Tautomers of Isocytosine

The primary tautomers of isocytosine that are of interest due to their relatively low energies are depicted below. The equilibrium between these forms is a key aspect of isocytosine's chemistry.

-

2,3-I (2-amino-3H-pyrimidin-4-one): Consistently identified as the most stable tautomer in both gas and solution phases.

-

1,2-I (2-amino-1H-pyrimidin-4-one): The second most stable amino-oxo tautomer. It plays a crucial role in the formation of isocytosine dimers.

-

2,4-I (2-amino-pyrimidin-4-ol): The most stable enol tautomer. It is calculated to be significantly less stable than the 2,3-I form.

-

1,3-I (2-imino-2,3-dihydro-1H-pyrimidin-4-one): The most stable imino tautomer, generally found to be the least stable among these four low-energy forms.

Thermodynamic Stability Data

The relative thermodynamic stabilities of isocytosine tautomers have been extensively studied using a variety of computational methods. The following tables summarize the calculated relative energies from the literature, providing a quantitative comparison of the stability of the major tautomers.

Table 1: Calculated Relative Energies of Isocytosine Tautomers (kJ/mol)

| Tautomer | DFT Calculations (Representative) | Reference |

| 2,3-I | 0.0 | |

| 1,2-I | Low Energy | |

| 2,4-I | ~20 | |

| 1,3-I | >21 |

Note: The exact relative energies can vary depending on the level of theory (functional, basis set) and the solvent model used.

Experimental and Computational Methodologies

Experimental Protocols

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. Variable-temperature (VT) NMR is particularly useful for observing changes in the populations of different tautomers and for studying dynamic processes like dimerization.

Protocol for Variable-Temperature NMR Analysis of Isocytosine Tautomerism:

-

Sample Preparation:

-

Dissolve the isocytosine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. Ensure the solvent has a low freezing point to allow for low-temperature measurements.

-

Transfer the solution to a high-quality NMR tube (e.g., Wilmad 507 or equivalent).

-

Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and line widths.

-

-

Instrument Setup:

-

Use an NMR spectrometer equipped with a variable-temperature unit.

-

Tune and match the probe for the desired nucleus (e.g., ¹H, ¹³C, ¹⁵N) at the starting temperature (typically room temperature).

-

Acquire a standard spectrum at room temperature to serve as a reference.

-

-

Variable-Temperature Experiment:

-

Gradually decrease the temperature in increments of 10-20 K.

-

Allow the sample to equilibrate at each temperature for 10-15 minutes before acquiring a spectrum.

-

Monitor the ¹H and/or ¹⁵N NMR spectra for the appearance of new signals or changes in the chemical shifts and intensities of existing signals, which can indicate the formation of dimers or a shift in the tautomeric equilibrium.

-

-

Data Analysis:

-

Integrate the signals corresponding to the different tautomers (and the dimer, if present) at each temperature.

-

Calculate the mole fractions of each species at each temperature.

-

Plot the natural logarithm of the equilibrium constant (ln K) versus the inverse of the temperature (1/T) (a van't Hoff plot) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization or dimerization process.

-

UV-Vis spectroscopy can be used to monitor changes in the electronic structure of isocytosine upon tautomerization, which is often induced by changes in solvent or by photoirradiation.

Protocol for UV-Vis Analysis of Isocytosine Tautomerism:

-

Sample Preparation:

-

Prepare a stock solution of isocytosine in a UV-transparent solvent (e.g., acetonitrile, water).

-

Prepare a series of dilutions to determine a suitable concentration that gives an absorbance in the range of 0.1-1.0.

-

-

Spectral Acquisition:

-

Record the UV-Vis spectrum of the isocytosine solution over a range of approximately 200-400 nm.

-

To study photo-induced tautomerism, irradiate the sample with a UV lamp at a specific wavelength (e.g., 308 nm) for defined periods.

-

Record the UV-Vis spectrum after each irradiation interval to monitor the appearance of new absorption bands corresponding to different tautomers.

-

-

Data Analysis:

-

Deconvolute the overlapping absorption bands to determine the contribution of each tautomer to the overall spectrum.

-

Use the Beer-Lambert law to calculate the concentration of each tautomer, assuming their molar absorptivities are known or can be estimated from theoretical calculations.

-

Calculate the equilibrium constant for the tautomerization reaction.

-

Computational Protocols

DFT is a widely used computational method for calculating the relative energies and geometric structures of tautomers with good accuracy and computational efficiency.

Protocol for DFT Calculations of Isocytosine Tautomers:

-

Structure Generation:

-

Build the 3D structures of the isocytosine tautomers of interest (e.g., 2,3-I, 1,2-I, 2,4-I, 1,3-I) using a molecular modeling software.

-

-

Geometry Optimization:

-

Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, BLYP) and basis set (e.g., 6-311++G(d,p), aug-cc-pVDZ).

-

The optimization should be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution conditions.

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries at the same level of theory to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Energy Calculations and Analysis:

-

Calculate the single-point electronic energy of each optimized tautomer.

-

Correct the electronic energies with the ZPVE to obtain the total energy at 0 K.

-

Calculate the Gibbs free energy of each tautomer by including thermal corrections to enthalpy and entropy from the frequency calculations.

-

Determine the relative energies and Gibbs free energies of the tautomers with respect to the most stable tautomer (2,3-I).

-

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), can provide even more accurate relative energies, often considered the "gold standard" in quantum chemistry.

Protocol for Ab Initio Calculations of Isocytosine Tautomers:

-

Geometry Optimization:

-

Optimize the geometries of the tautomers at a suitable level of theory, such as MP2 with a large basis set (e.g., aug-cc-pVTZ).

-

-

Single-Point Energy Calculations:

-

Perform single-point energy calculations on the optimized geometries using a higher level of theory, such as CCSD(T), with a large basis set to obtain highly accurate electronic energies.

-

-

Corrections and Analysis:

-

As with DFT, perform frequency calculations (e.g., at the MP2 level) to obtain ZPVE and thermal corrections.

-